molecular formula C8H6ClNS B106588 2-Chlorobenzyl isothiocyanate CAS No. 18967-44-7

2-Chlorobenzyl isothiocyanate

Cat. No.: B106588
CAS No.: 18967-44-7
M. Wt: 183.66 g/mol
InChI Key: RMVDNJDSLXQPAV-UHFFFAOYSA-N
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Description

2-Chlorobenzyl isothiocyanate is an organic compound with the molecular formula C8H6ClNS. It is a derivative of benzyl isothiocyanate, where a chlorine atom is substituted at the second position of the benzene ring. This compound is known for its applications in pharmaceuticals and organic synthesis due to its reactive isothiocyanate group.

Mechanism of Action

Target of Action

2-Chlorobenzyl isothiocyanate, like other isothiocyanates (ITCs), has been shown to interact with a variety of intracellular targets. These include cytochrome P450 (CYP) enzymes , proteins involved in antioxidant response , tumorigenesis , apoptosis , cell cycle , and metastasis . These targets play crucial roles in cellular function and regulation, and their modulation can have significant effects on cell behavior.

Mode of Action

ITCs, including this compound, exert their effects through several mechanisms. They can inhibit CYP enzymes, induce phase II enzymes via activation of NF-E2-related factor-2 (Nrf2), modulate cell cycle regulators, induce apoptosis, inhibit nuclear factor kappa B (NF-ĸB), inhibit macrophage migration inhibitory factor (MIF), inhibit microtubule polymerization, and inhibit metastasis . These interactions result in changes to cellular function and can lead to the prevention of tumorigenesis and metastasis.

Biochemical Pathways

ITCs are derived from the enzymatic hydrolysis of glucosinolates (GSLs). Inside the body, ITCs are metabolized by the mercapturic acid pathway, which includes conjugation of ITCs with glutathione (GSH) followed by enzymatic degradation and N-acetylation . This metabolic process can affect various biochemical pathways and their downstream effects, including those involved in chemoprevention .

Pharmacokinetics

This pathway involves the conjugation of ITCs with glutathione (GSH), followed by enzymatic degradation and N-acetylation . These processes can impact the bioavailability of the compound.

Result of Action

The molecular and cellular effects of this compound’s action are diverse, given its interaction with multiple targets. It can lead to the inhibition of tumorigenesis, induction of apoptosis, modulation of cell cycle regulators, and inhibition of metastasis . These effects contribute to its potential chemopreventive properties.

Biochemical Analysis

Biochemical Properties

2-Chlorobenzyl isothiocyanate, like other ITCs, governs many intracellular targets including cytochrome P 450 (CYP) enzymes, proteins involved in antioxidant response, tumorigenesis, apoptosis, cell cycle, and metastasis

Cellular Effects

ITCs have been shown to inhibit the growth of several types of cultured human cancer cells . They can modulate a large number of cancer-related targets or pathways including inhibition of CYP enzymes, induction of phase II enzymes via activation of NF-E2-related factor-2 (Nrf 2), modulation of cell cycle regulators, induction of apoptosis, inhibition of nuclear factor kappa B (NF-ĸB), inhibition of macrophage migration inhibitory factor (MIF), inhibition of microtubule polymerization, inhibition of metastasis, and other pathways involved in chemoprevention .

Molecular Mechanism

It is known that ITCs are metabolized by the mercapturic acid pathway which includes conjugation of ITCs with glutathione (GSH) followed by enzymatic degradation and N-acetylation .

Temporal Effects in Laboratory Settings

It is known that ITCs can result in a time- and concentration-dependent inhibition on cell proliferation .

Dosage Effects in Animal Models

It is known that dietary phenethyl isothiocyanate (PEITC), a type of ITC, reduced tumor size when given simultaneously with a carcinogen .

Metabolic Pathways

This compound, like other ITCs, is involved in the mercapturic acid pathway . This pathway includes the conjugation of ITCs with glutathione (GSH) followed by enzymatic degradation and N-acetylation .

Transport and Distribution

It is known that ITCs enter cells in a dose- and time-dependent manner .

Subcellular Localization

It is known that ITCs govern many intracellular targets

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chlorobenzyl isothiocyanate can be synthesized through various methods. One common approach involves the reaction of 2-chlorobenzylamine with thiophosgene. The reaction typically occurs in an inert solvent like dichloromethane, under controlled temperature conditions to avoid decomposition .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of safer and more scalable methods. For instance, a one-pot process using primary amines and carbon disulfide under aqueous conditions has been developed. This method is advantageous due to its simplicity and reduced use of toxic reagents .

Chemical Reactions Analysis

Types of Reactions: 2-Chlorobenzyl isothiocyanate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines to form thioureas.

    Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.

    Solvents: Reactions are typically carried out in polar aprotic solvents like dichloromethane or acetonitrile.

Major Products:

    Thioureas: Formed from the reaction with amines.

    Dithiocarbamates: Formed from the reaction with thiols.

Scientific Research Applications

2-Chlorobenzyl isothiocyanate has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Benzyl isothiocyanate: Lacks the chlorine substitution and has different reactivity and biological activity.

    Phenethyl isothiocyanate: Another isothiocyanate with a different alkyl chain, leading to variations in its chemical and biological properties.

Uniqueness: 2-Chlorobenzyl isothiocyanate is unique due to the presence of the chlorine atom, which can influence its reactivity and interactions with biological targets. This substitution can enhance its antimicrobial and anticancer properties compared to its non-chlorinated counterparts .

Properties

IUPAC Name

1-chloro-2-(isothiocyanatomethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClNS/c9-8-4-2-1-3-7(8)5-10-6-11/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMVDNJDSLXQPAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN=C=S)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30172380
Record name Isothiocyanic acid, o-chlorobenzyl ester
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Molecular Weight

183.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18967-44-7
Record name 1-Chloro-2-(isothiocyanatomethyl)benzene
Source CAS Common Chemistry
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Record name Isothiocyanic acid, o-chlorobenzyl ester
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Record name 2-Chlorobenzyl isothiocyanate
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Record name Isothiocyanic acid, o-chlorobenzyl ester
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Record name 18967-44-7
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Record name 2-CHLOROBENZYL ISOTHIOCYANATE
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

The title compound was prepared following the procedure described for Intermediate-2 using 2-chloro benzyl amine (5.0 g, 35 mmol), thiophosgene (4.38 g, 38.5 mmol) and N-ethyl di-isopropyl amine (13.5 g, 105 mmol) to afford 3.0 g of the desired product. 1HNMR (DMSO-d6): δ 5.00 (s, 2H), 7.41 (m, 2H), 7.54 (m, 2H).
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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